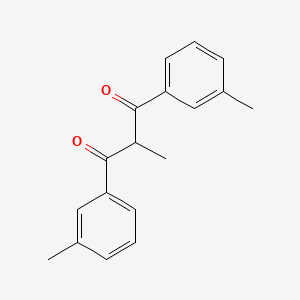

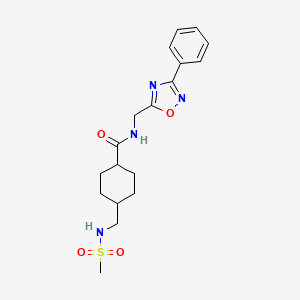

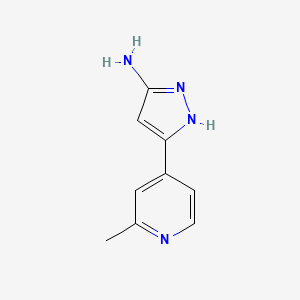

![molecular formula C16H12N4O2S B2586443 N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine CAS No. 862975-97-1](/img/structure/B2586443.png)

N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine” is a compound that has been studied for its potential anti-cancer activity . It has shown effectiveness against various cancer cell lines, including Colo205, U937, MCF7, and A549 .

Synthesis Analysis

The synthesis of this compound involves the creation of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine . The detailed effects of one of the promising compounds, 20c, on the biological properties of the Colo205 cell line were studied .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including FTIR, 1H NMR, 13C NMR, and UV-Vis .Chemical Reactions Analysis

The compound has been evaluated for its cytotoxicity, showing anti-cancer activity against various cell lines . It has also been studied for its potential anti-inflammatory properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques, including IR, NMR, GC-Mass, UV-Vis spectroscopies, molar conductivity, and magnetic susceptibility .Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

This compound and its derivatives have shown significant anti-cancer activity. They have been synthesized and evaluated for their cytotoxicity against various cancer cell lines such as Colo205, U937, MCF7, and A549 . One of the promising compounds induced G2/M cell cycle arrest and increased the levels of p53 in treated cells . This resulted in apoptosis by altering the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax .

Anti-Inflammatory Properties

The compound has been synthesized and evaluated for its anti-inflammatory properties . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition . These compounds also demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .

Antitumor Activity

The compound has found application in the field of antitumor activity . It has been used as a chelating ligand through two nitrogen atoms in the field of amino coordination chemistry .

Antibacterial Activity

The compound has also been used for its antibacterial activity . It has been used in the agriculture field for its antiviral activity .

Corrosion Combating Action

The compound has been studied for its remarkable corrosion combating action . It has been found that the concentration and substituents affect the inhibition efficiency . The synthesized structure containing a thiazole ring is considered to form a dense protective coating on the metal surface during adsorption according to the Langmuir adsorption curve .

Wirkmechanismus

Target of Action

N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine, also known as 6-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine, primarily targets the p53 protein . The p53 protein plays a crucial role in preventing cancer formation, thus acting as a tumor suppressor .

Mode of Action

The compound interacts with its target, the p53 protein, by inducing its activation . This activation leads to an increase in the levels of p53 in cells treated with 6-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine . The activated p53 protein then regulates the equilibrium between rapid cell proliferation and apoptosis .

Biochemical Pathways

The activation of p53 by 6-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine affects several biochemical pathways. One of the key pathways influenced is the mitochondrial-dependent pathway . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax is altered, which results in apoptosis by accelerating the expression of caspases .

Pharmacokinetics

The compound’s cytotoxicity against various cancer cell lines suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of 6-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine’s action are significant. The compound induces G2/M cell cycle arrest . It also triggers apoptosis, a form of programmed cell death, by altering the balance of key mitochondrial proteins .

Action Environment

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2S/c1-21-11-7-8-12-13(9-11)23-16(17-12)18-15-20-19-14(22-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCNIMAFVFVVCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC3=NN=C(O3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

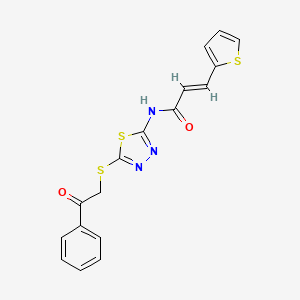

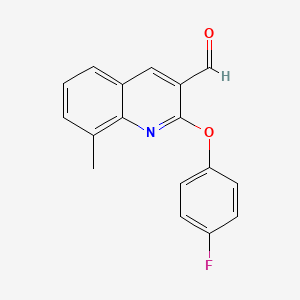

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2586370.png)

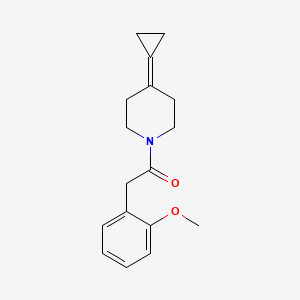

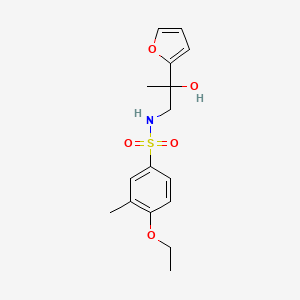

![N-(2-(diethylamino)ethyl)-2-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2586380.png)

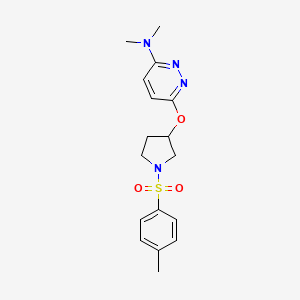

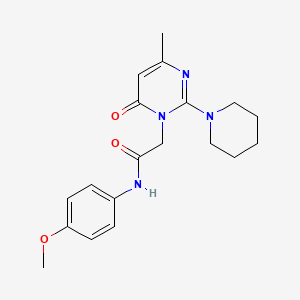

![4-[(3-Ethylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2586381.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2586382.png)